(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core. Key structural features include:
- A (4-chlorophenyl)amino methylene substituent at position 3, introducing electronic effects via the chloro group.
- The sulfone group (2,2-dioxide) stabilizes the heterocyclic ring and enhances electrophilicity.
Properties
IUPAC Name |
(3E)-3-[(4-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIWTAALJKVTCE-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , a derivative of benzothiazine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves multicomponent reactions that allow for the incorporation of different functional groups, enhancing biological activity. The structure can be represented as follows:
Synthetic Pathways : The synthesis of this compound often employs methods such as microwave-assisted reactions and modifications of existing benzothiazine derivatives to optimize yield and purity. For instance, the use of specific catalysts and reaction conditions has been shown to influence the product's bioactivity significantly .
Biological Activity Overview
The biological activities of (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide are diverse and include:
- Antimicrobial Activity : Studies indicate that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of related compounds in this class. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for conditions like arthritis .
- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural features allow interaction with cellular pathways involved in tumor growth and proliferation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study conducted on various benzothiazine derivatives demonstrated that (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibited superior antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for control substances, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages. Furthermore, it inhibited the expression of COX-2, an enzyme linked to inflammation. These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide induced significant apoptosis through caspase activation pathways. IC50 values were determined to be within a promising range for further development in oncological therapies .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of benzothiazinones typically involves multi-step chemical reactions that lead to the formation of the desired compounds. The specific compound can be synthesized through reactions that involve the coupling of various aromatic amines with appropriate aldehydes or ketones. The structural features of this compound include a benzothiazinone core, which contributes to its biological activity.
Table 1: Key Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aromatic amine + Aldehyde | Intermediate compound |
| 2 | Cyclization with sulfur source | Benzothiazinone derivative |
| 3 | Oxidation (if applicable) | Final product |
Antitubercular Properties
Research has shown that benzothiazinones exhibit potent antitubercular activity. For instance, derivatives like BTZ043 and PBTZ169 have been identified as effective against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, crucial for the bacterial cell wall synthesis. The compound may share similar mechanisms due to its structural resemblance to these active compounds.
Case Study: BTZ043 and PBTZ169
- Mechanism of Action : These compounds form covalent bonds with cysteine residues in the DprE1 enzyme.
- Efficacy : BTZ043 has shown a minimum inhibitory concentration (MIC) of 1 ng/mL against M. tuberculosis.
- Clinical Trials : PBTZ169 is currently in advanced clinical trials, highlighting the relevance of this class of compounds in tuberculosis treatment.
Inhibition of Carbonic Anhydrases
Recent studies have also explored the inhibition of carbonic anhydrases (CAs) by benzothiazinones as a novel approach to combat drug-resistant strains of M. tuberculosis. The compound's ability to inhibit specific β-class carbonic anhydrases (MtCA1, MtCA2, MtCA3) positions it as a potential candidate for further research in this area.
Table 2: Biological Activities of Benzothiazinones
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazinone Derivatives
The target compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility properties. Key comparisons are summarized below:
Key Observations:
- Electronic Effects: Chlorine substituents on the phenylamino group (target vs. ) enhance electrophilicity, while the sulfone group stabilizes the conjugated system.
- Hydrogen Bonding: The NH group in the target compound’s (4-chlorophenyl)amino methylene moiety may facilitate intermolecular interactions, influencing crystallinity or biological activity .
Reactivity in Multicomponent Reactions
The parent benzothiazinone core () is noted for its utility in multicomponent reactions (e.g., with aldehydes and nitriles) to yield fused 2-amino-4H-pyrans . Modifications in the target compound alter its reactivity:
- Substituent Impact: The 4-methylbenzyl group may reduce accessibility to the reactive enol site compared to the unsubstituted parent (), affecting reaction yields or regioselectivity.
- Comparative Yields : While specific data are unavailable, analogous studies () suggest that bulky substituents like 4-methylbenzyl could necessitate harsher reaction conditions (e.g., elevated temperatures or prolonged times).
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-Bonding Motifs : The target compound’s NH group may form N–H···O/S bonds akin to those observed in ’s triazole-thione derivative, which organizes into hexamers via N–H···O/S interactions .
- Crystallization Solvents: Recrystallization in ethanol (as in ) suggests solubility trends influenced by substituent polarity.
Q & A
Q. Table 1: Example Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Chlorination | NCS, CCl₄, reflux (2 hr), benzoyl peroxide | |
| Hydrazinylidene addition | 4-chlorophenylhydrazine, ethanol, Δ (80°C) |
Advanced Question: How can researchers address stereochemical uncertainties in the (3E)-configured hydrazinylidene moiety?
Answer:
The E/Z isomerism of the hydrazinylidene group can be resolved via:
Q. Key Crystallographic Parameters from Analogues
| Compound Feature | R Factor | wR Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| Hydrazinylidene conformation | 0.054 | 0.111 | 15.8 |
Basic Question: What analytical techniques are essential for structural validation?
Answer:
Critical methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding networks) .
- Spectroscopic profiling :
Advanced Question: How should researchers interpret contradictory spectral data during purity assessment?
Answer:
Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from:
Q. Mitigation Strategy :
- Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to rule out impurities .
Basic Question: What safety precautions are advised for handling this compound?
Answer:
While direct safety data for this compound is limited, analogous benzothiazines require:
- Ventilation : Use fume hoods due to potential irritancy of chlorinated intermediates .
- Personal protective equipment (PPE) : Gloves and goggles to avoid dermal/ocular exposure .
Advanced Question: How can computational modeling enhance understanding of its structure-activity relationships (SAR)?
Answer:
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Dock into protein active sites (e.g., PDB: 5HT2A) with AutoDock Vina .
Advanced Question: What strategies improve crystallinity for X-ray studies?
Answer:
Q. Table 2: Recrystallization Solvents for Analogues
| Compound | Solvent System | Crystal Quality | Reference |
|---|---|---|---|
| 3,3-Dichloro derivative | Ethanol | Prismatic | |
| Hydrazinylidene analogue | Ethanol/methanol | Plate-like |
Basic Question: How is the stability of the sulfone group assessed under varying pH conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
- Kinetic analysis : Plot degradation rates to identify pH-sensitive regions .
Advanced Question: What mechanistic insights explain regioselectivity in electrophilic substitutions?
Answer:
- Electronic effects : The 4-chlorophenyl group directs electrophiles to the para position via resonance withdrawal .
- Steric hindrance : Bulky substituents (e.g., 4-methylbenzyl) limit accessibility to the ortho position .
Advanced Question: How can researchers reconcile discrepancies in biological assay results across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
